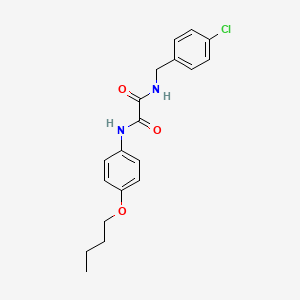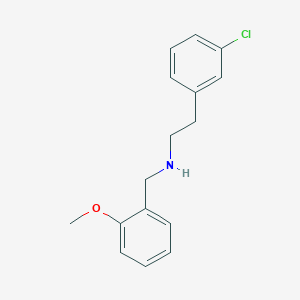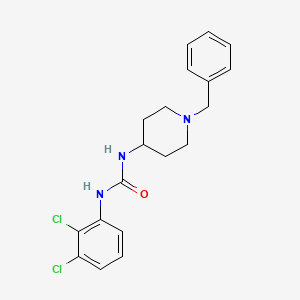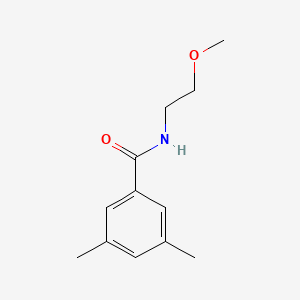
N-(2,4-difluorophenyl)-5-phenyl-3-isoxazolecarboxamide
Overview
Description
N-(2,4-difluorophenyl)-5-phenyl-3-isoxazolecarboxamide, commonly known as DFN-15, is a small molecule drug that has been developed as a potential treatment for a variety of neurological disorders. It belongs to the class of compounds known as isoxazole carboxamides, which have been shown to have a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. DFN-15 has been the subject of extensive scientific research in recent years, with studies focusing on its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in the treatment of various neurological conditions.
Mechanism of Action
The precise mechanism of action of DFN-15 is not fully understood, but it is thought to act primarily through the modulation of specific neurotransmitter systems in the brain. Studies have shown that DFN-15 binds to specific receptor sites in the brain, including the GABA-A receptor and the NMDA receptor, which are involved in the regulation of pain, seizures, and anxiety. By modulating the activity of these receptors, DFN-15 is believed to reduce the transmission of pain signals, prevent the occurrence of seizures, and reduce anxiety levels.
Biochemical and Physiological Effects
In addition to its effects on neurotransmitter systems in the brain, DFN-15 has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that DFN-15 can reduce the levels of pro-inflammatory cytokines in the brain, which are thought to contribute to the development of chronic pain and other neurological disorders. DFN-15 has also been shown to increase the levels of certain neurotransmitters, including GABA and glycine, which are known to have inhibitory effects on pain and seizures.
Advantages and Limitations for Lab Experiments
One of the main advantages of DFN-15 for laboratory experiments is its high potency and specificity. DFN-15 has been shown to have potent analgesic and anticonvulsant effects at relatively low doses, which makes it a useful tool for studying the mechanisms of pain and seizure regulation in the brain. However, one limitation of DFN-15 is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet fully understood.
Future Directions
There are several potential future directions for research on DFN-15. One area of interest is the development of novel formulations or delivery methods for DFN-15, which could improve its bioavailability and efficacy. Another potential direction is the investigation of the long-term effects of DFN-15 on the brain and other organs, as well as its potential interactions with other drugs or compounds. Finally, further studies are needed to determine the safety and efficacy of DFN-15 in human clinical trials, which could ultimately lead to its approval as a new treatment for neurological disorders.
Scientific Research Applications
DFN-15 has been the subject of extensive scientific research, with studies focusing on its potential applications in the treatment of a range of neurological disorders, including neuropathic pain, epilepsy, and anxiety. In preclinical studies, DFN-15 has been shown to have potent analgesic and anticonvulsant effects, as well as anxiolytic properties. These effects are thought to be mediated through the modulation of specific neurotransmitter systems in the brain, including the GABAergic and glutamatergic systems.
properties
IUPAC Name |
N-(2,4-difluorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2O2/c17-11-6-7-13(12(18)8-11)19-16(21)14-9-15(22-20-14)10-4-2-1-3-5-10/h1-9H,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITDMPCRAXRXQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(2-anilino-2-oxoethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B4730510.png)
![6-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-2,3-dimethyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4730516.png)

![N-[4-(1-piperidinylsulfonyl)phenyl]-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4730527.png)

![4-ethyl-3-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B4730540.png)


![methyl 2-[({[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]amino}carbonothioyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4730572.png)
![N-[4-(allyloxy)-3-methoxybenzyl]-3-chloro-4-methylaniline](/img/structure/B4730587.png)
![5-(1,3-benzodioxol-5-yl)-1-ethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4730596.png)
![4-{[(6-methyl-2-naphthyl)sulfonyl]amino}butanoic acid](/img/structure/B4730601.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B4730603.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B4730605.png)